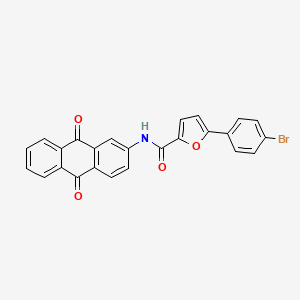![molecular formula C14H15N3S B5186359 (4-butyl-7-methyl-2H-pyrido[3,2-e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B5186359.png)
(4-butyl-7-methyl-2H-pyrido[3,2-e][1,3]thiazin-2-ylidene)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-butyl-7-methyl-2H-pyrido[3,2-e][1,3]thiazin-2-ylidene)acetonitrile is a chemical compound that has gained considerable attention in scientific research due to its unique structure and potential applications. This compound is commonly referred to as BMT-046071, and it has been studied extensively for its potential use in various fields, including medicine, agriculture, and environmental science.
作用機序
The exact mechanism of action of BMT-046071 is not yet fully understood. However, preliminary studies have suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. Specifically, BMT-046071 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
BMT-046071 has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has also been shown to have antioxidant properties, which make it a potential candidate for the treatment of various oxidative stress-related diseases, such as cancer and cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of using BMT-046071 in lab experiments is its potent anti-inflammatory and antioxidant properties. This makes it a potential candidate for the treatment of various diseases, as well as for the study of inflammatory and oxidative stress-related mechanisms. However, one of the main limitations of using BMT-046071 in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.
将来の方向性
There are several future directions for the study of BMT-046071. One potential direction is to further explore its anti-inflammatory and antioxidant properties and to investigate its potential use in the treatment of various diseases. Another potential direction is to study the mechanism of action of BMT-046071 in more detail, with the goal of developing more potent and specific inhibitors of COX-2. Additionally, further studies are needed to investigate the toxicity and safety profile of BMT-046071, as well as its potential use in agriculture and environmental science.
合成法
The synthesis of BMT-046071 is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through a multistep reaction that involves the use of various reagents and solvents. The process begins with the synthesis of 2-chloro-3-methylpyridine, which is then reacted with 2-mercaptobenzothiazole to form the intermediate product. This intermediate product is then reacted with butyl lithium and acetonitrile to form the final product, BMT-046071.
科学的研究の応用
BMT-046071 has been extensively studied for its potential use in various fields of scientific research. One of the most promising applications of this compound is in the field of medicine. Preliminary studies have shown that BMT-046071 has potent anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases, such as arthritis, asthma, and inflammatory bowel disease.
特性
IUPAC Name |
(2E)-2-(4-butyl-7-methylpyrido[3,2-e][1,3]thiazin-2-ylidene)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-3-4-5-12-11-7-6-10(2)16-14(11)18-13(17-12)8-9-15/h6-8H,3-5H2,1-2H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOIJRMWVMHMDH-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CC#N)SC2=C1C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=N/C(=C\C#N)/SC2=C1C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-butyl-7-methylpyrido[3,2-e][1,3]thiazin-2-ylidene)acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[2-(4-chlorophenyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5186277.png)
![2-(4-chlorobenzyl)-6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B5186289.png)
![5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5186311.png)
![4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5186319.png)

![methyl 5-(3,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5186344.png)
![(3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5186351.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5186354.png)
![4-methylpyrimido[1,2-a]benzimidazole perchlorate](/img/structure/B5186366.png)
![1-[1-(3-thienylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5186374.png)

![methyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B5186388.png)
![2-{1-[2-(cyclohexylamino)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide](/img/structure/B5186390.png)
![N-isopropyl-2-(4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)acetamide](/img/structure/B5186397.png)